2-甲氧基异烟酰醛

描述

Synthesis Analysis

The synthesis of nucleoside modifications, specifically 2',4'-constrained 2'O-methoxyethyl (cMOE) and 2',4'-constrained 2'O-ethyl (cEt) nucleoside phosphoramidites, has been reported to be efficiently accomplished starting from commercially available diacetone allofuranose . The process utilized a 2-naphthylmethyl protecting group, which provided crystalline intermediates that could be deprotected under mild conditions. A key step in the synthesis involved a mono-TBDPS-protected diol intermediate that facilitated the synthesis due to its crystallinity. For the cEt nucleosides, the introduction of the methyl group was achieved in a stereoselective manner, and the ring closure of the 2'-hydroxyl group onto a secondary mesylate leaving group was performed with clean inversion of stereochemistry under mild conditions. The synthesis of all four nucleobase-modified phosphoramidites (thymine, 5-methylcytosine, adenine, and guanine) for the S-cEt modification was accomplished on a multigram scale .

Molecular Structure Analysis

The molecular structure of the synthesized nucleoside modifications was not directly reported in the provided papers. However, the biophysical evaluation of the cMOE- and cEt-containing oligonucleotides indicated that they possess hybridization and mismatch discrimination attributes similar to those of locked nucleic acid (LNA) . This suggests that the molecular structure of these modifications allows them to maintain the desirable properties of LNA while offering improved resistance to exonuclease digestion.

Chemical Reactions Analysis

An I(-)-catalyzed methyl-oxygen bond cleavage in 2-methoxyfurans has been observed, leading to the formation of substituted butenolides . This reaction demonstrates the potential for chemical transformations involving the cleavage of methyl-oxygen bonds in methoxy-containing compounds. The subsequent carbon-carbon bond formation occurred at the 5-position, and the structures of the final products were confirmed by X-ray diffraction study .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized nucleoside modifications, cMOE and cEt, were evaluated biophysically. The oligonucleotides containing these modifications displayed improved resistance to exonuclease digestion compared to their unmodified counterparts. This suggests that the physical and chemical properties of these modifications confer a higher stability to the oligonucleotides, which is a desirable trait for therapeutic applications . The exact physical properties such as melting point, solubility, and stability under various conditions were not detailed in the provided papers.

科学研究应用

1. 热力学和超声研究

2-甲氧基异烟酰醛(和类似化合物)已在它们的物理性质的背景下进行了研究。例如,Begum 等人(2013 年)探讨了涉及茴香醛和烷氧基乙醇(包括 2-甲氧基乙醇)的二元液体混合物的热力学和超声性质。他们的研究提供了对这些混合物中的摩尔体积、绝热压缩率、分子间自由长度和氢键的见解 (Begum 等人,2013)。

2. 合成和工业应用

2-甲氧基异烟酰醛衍生物(如 4-甲氧基水杨醛)的合成及其工业应用已得到探索。Jin 等人(2012 年)讨论了通过选择性单甲基化合成 4-甲氧基水杨醛,重点介绍了它在制备有机化合物、药物和治疗剂中的用途 (Jin 等人,2012)。

3. 分子相互作用研究

Wu 和 Brutschy(2004 年)的研究调查了 2-甲氧基苯酚(与 2-甲氧基异烟酰醛密切相关)与水分子形成的簇,揭示了对分子相互作用和氢键的见解。此类研究对于理解这些化合物在分子水平上的行为至关重要 (Wu & Brutschy, 2004)。

4. 分析化学和催化应用

在分析化学领域,已经研究了使用 2-甲氧基异烟酰醛衍生物开发化学传感器。Gao 等人(2014 年)创建了一种用于检测铜离子的化学传感器,展示了这些化合物在传感应用中的效用 (Gao 等人,2014)。

安全和危害

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

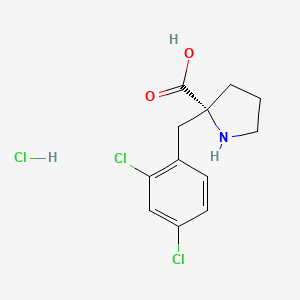

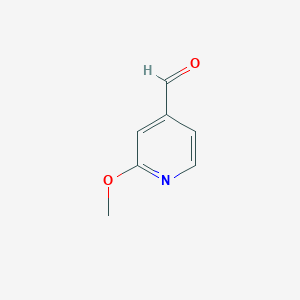

IUPAC Name |

2-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-4-6(5-9)2-3-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCKNCWQVHJMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376647 | |

| Record name | 2-methoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72716-87-1 | |

| Record name | 2-methoxyisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyisonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。